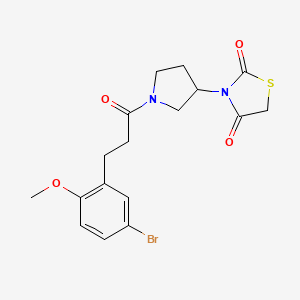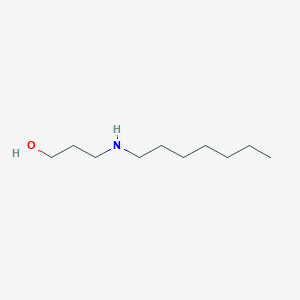
3-(Heptylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Heptylamino)propan-1-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a specialty product often used in proteomics research . The compound consists of a heptyl group attached to an amino group, which is further connected to a propanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptylamino)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with heptylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-chloropropan-1-ol+heptylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Heptylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Heptylamino)propanal or 3-(Heptylamino)propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Heptylamino)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(Heptylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hexylamino)propan-1-ol
- 3-(Octylamino)propan-1-ol
- 3-(Decylamino)propan-1-ol
Comparison
3-(Heptylamino)propan-1-ol is unique due to its specific chain length, which imparts distinct hydrophobic and hydrophilic properties. Compared to 3-(Hexylamino)propan-1-ol, it has a longer hydrophobic chain, making it more suitable for applications requiring higher hydrophobicity. Compared to 3-(Octylamino)propan-1-ol and 3-(Decylamino)propan-1-ol, it has a shorter chain, making it more soluble in aqueous solutions.
Propriétés
IUPAC Name |
3-(heptylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWYONMEZWLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
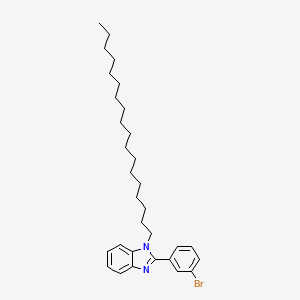

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)
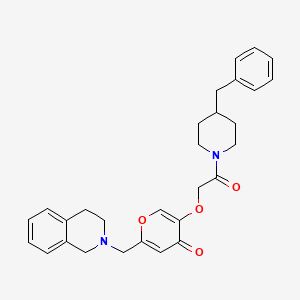
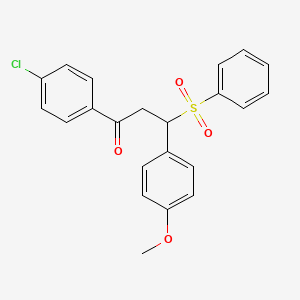
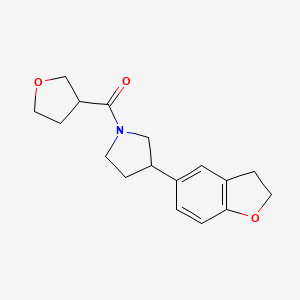
![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
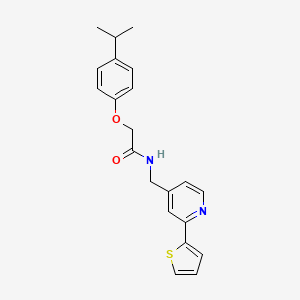
![ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2544976.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2544977.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
